

# Application Notes and Protocols: Vidofludimus in Rodent Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Vidofludimus** (formerly IMU-838) in rodent models of colitis, detailing its mechanism of action, experimental protocols, and relevant quantitative data. **Vidofludimus** is an investigational oral small molecule drug that has shown efficacy in preclinical models of inflammatory bowel disease (IBD).[1][2]

## **Mechanism of Action**

**Vidofludimus** exhibits a dual mode of action, making it a promising candidate for the treatment of IBD.[1] Its primary mechanisms include:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH): Vidofludimus is a selective inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[3]
  [4] Activated lymphocytes, which are key drivers of colitis, have a high demand for pyrimidines to support their proliferation. By inhibiting DHODH, Vidofludimus curtails the proliferation of these pathogenic immune cells.[2][4]
- Activation of Nuclear Receptor Related 1 (Nurr1): Vidofludimus also acts as an activator of Nurr1, a transcription factor with neuroprotective and anti-inflammatory properties.[3][5]



Inhibition of Pro-inflammatory Cytokines: The drug has been shown to inhibit the secretion of pro-inflammatory cytokines, notably Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ).[6]
 [7] This is achieved through the attenuation of the STAT3 and NF-κB signaling pathways.[1]
 [7]

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathways affected by **Vidofludimus** and a typical experimental workflow for its evaluation in a rodent model of colitis.



Click to download full resolution via product page

**Vidofludimus** inhibits DHODH, a key enzyme in pyrimidine synthesis.





Click to download full resolution via product page

Vidofludimus attenuates STAT3 and NF-kB signaling pathways.





Click to download full resolution via product page

Workflow for evaluating **Vidofludimus** in a rodent colitis model.



# **Experimental Protocols**

The following protocols are based on methodologies described for the evaluation of **Vidofludimus** in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]

### **Induction of TNBS Colitis in Rats**

Objective: To induce a reproducible model of colitis in rats that mimics aspects of human IBD.

#### Materials:

- Young Wistar rats
- Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in 50% ethanol)
- Phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Flexible catheter

#### Procedure:

- Acclimatize rats to the facility for at least one week prior to the experiment.
- · Fast the rats overnight, with free access to water.
- Anesthetize the rat using an appropriate anesthetic.
- Gently insert a flexible catheter intra-rectally, approximately 8 cm proximal to the anus.
- Slowly instill 150 μL of the TNBS solution.[1]
- Keep the rat in a head-down position for approximately 60 seconds to ensure distribution of the TNBS within the colon.
- Return the rat to its cage and monitor its recovery from anesthesia.
- For control animals, administer 150 μL of PBS using the same procedure.[1]



### **Vidofludimus Administration**

Objective: To assess the therapeutic efficacy of **Vidofludimus** in the TNBS-induced colitis model.

#### Materials:

- Vidofludimus
- Vehicle solution (e.g., as recommended by the manufacturer)
- Uridine (for mechanistic studies)
- · Oral gavage needles

#### Procedure:

- On the day of colitis induction (Day 1), randomly assign rats to treatment groups (e.g., Vehicle, Vidofludimus, Vidofludimus + Uridine).
- Prepare the **Vidofludimus** solution in the appropriate vehicle at the desired concentration.
- Administer the assigned treatment daily via oral gavage for a specified period (e.g., 6 days).
- Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the feces.

## **Assessment of Colitis Severity**

Objective: To quantify the extent of colonic inflammation and the therapeutic effect of **Vidofludimus**.

#### Procedure:

- At the end of the treatment period (e.g., Day 6), euthanize the rats.[1]
- Perform a laparotomy and carefully excise the colon.



- Clean the colon with ice-cold PBS and open it longitudinally.
- Macroscopic Scoring: Score the colon for visible signs of damage, such as hyperemia, ulceration, and thickening, using a standardized scoring system.
- Histological Analysis:
  - Take sections of the distal colon and fix them in 10% neutral buffered formalin.
  - Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
  - Score the sections for histological changes, including inflammatory cell infiltration, epithelial damage, and mucosal ulceration.
- Immunohistochemistry:
  - Perform immunohistochemical staining on colonic sections to quantify the infiltration of specific immune cells, such as CD3+ T cells.[1]
- Cytokine Analysis:
  - Collect portions of the colonic tissue for ex vivo culture or homogenization.
  - Measure the levels of pro-inflammatory cytokines, such as IL-17, in the culture supernatants or tissue homogenates using ELISA or other immunoassays.[1]

# **Quantitative Data Summary**

The following tables summarize the effects of **Vidofludimus** in both preclinical rodent models and clinical trials for ulcerative colitis.

# Table 1: Effects of Vidofludimus in TNBS-Induced Colitis in Rats



| Parameter                                                                                                                                                    | Vehicle Control | Vidofludimus          | Vidofludimus +<br>Uridine |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-----------------------|---------------------------|
| Macroscopic Score                                                                                                                                            | High            | Significantly Reduced | Moderately Reduced        |
| Histological Score                                                                                                                                           | High            | Significantly Reduced | Moderately Reduced        |
| CD3+ T Cell<br>Infiltration                                                                                                                                  | High            | Significantly Reduced | Moderately Reduced        |
| Colonic IL-17 Levels                                                                                                                                         | High            | Significantly Reduced | Significantly Reduced     |
| Nuclear STAT3<br>Binding                                                                                                                                     | High            | Significantly Reduced | Significantly Reduced     |
| Note: This table is a qualitative summary based on the reported findings. Specific quantitative values should be obtained from the full-text publication.[1] |                 |                       |                           |

Table 2: Clinical Trial Efficacy of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)



| Endpoint                                                                 | Placebo | Vidofludimus<br>10 mg | Vidofludimus<br>30 mg  | Vidofludimus<br>45 mg  |
|--------------------------------------------------------------------------|---------|-----------------------|------------------------|------------------------|
| Induction Phase<br>(Week 10)                                             |         |                       |                        |                        |
| Clinical<br>Remission<br>(Overall)                                       | 12.5%   | 14.9%                 | 10.6%                  | 13.6%                  |
| Clinical<br>Remission (No<br>Corticosteroids)                            | 4%      | -                     | 12% (pooled with 45mg) | 12% (pooled with 30mg) |
| Maintenance<br>Phase (Week 50)                                           |         |                       |                        |                        |
| Clinical<br>Remission                                                    | 27.8%   | 42.3%                 | 61.5%                  | -                      |
| Steroid-Free<br>Clinical<br>Remission                                    | 27.8%   | 38.5%                 | 61.5%                  | -                      |
| Endoscopic<br>Healing                                                    | 35.3%   | 53.6%                 | 73.1%                  | -                      |
| Data compiled from published results of the CALDOSE-1 trial.[2][5][8][9] |         |                       |                        |                        |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vidofludimus Wikipedia [en.wikipedia.org]
- 4. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 5. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 6. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunic's vidofludimus reports mixed data for ulcerative colitis Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Moderate-to-Severe Ulcerative Colitis Immunic Therapeutics [imux.com]
- 10. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Vidofludimus in Rodent Models of Colitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631139#vidofludimus-administration-in-rodent-models-of-colitis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com